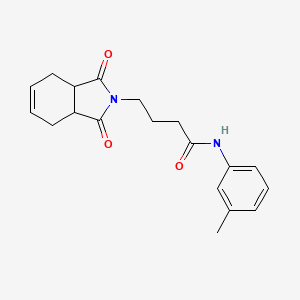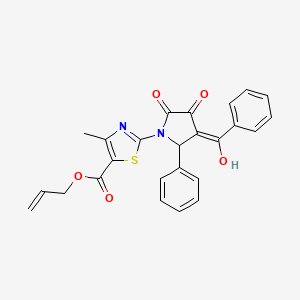![molecular formula C21H25NO3S B5308079 2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine, also known as DSP-4, is a chemical compound that is commonly used in scientific research. It is a selective neurotoxin that is used to study the role of noradrenergic neurons in the brain. DSP-4 is a useful research tool because it selectively destroys noradrenergic neurons while leaving other neurons intact.
科学的研究の応用
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is primarily used in scientific research to study the role of noradrenergic neurons in the brain. Noradrenergic neurons are involved in a variety of physiological processes, including attention, arousal, and stress response. This compound selectively destroys noradrenergic neurons, allowing researchers to study the effects of their absence on these processes.
作用機序
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is a selective neurotoxin that destroys noradrenergic neurons by binding to the norepinephrine transporter (NET). Once this compound enters the neuron, it is transported to the vesicles that contain norepinephrine. This compound then binds irreversibly to the vesicular monoamine transporter (VMAT), preventing the uptake of norepinephrine into the vesicles. This leads to the depletion of norepinephrine in the neuron, ultimately resulting in the death of the neuron.
Biochemical and Physiological Effects
The destruction of noradrenergic neurons by this compound has several biochemical and physiological effects. One of the most notable effects is the depletion of norepinephrine in the brain. This can lead to changes in behavior, including altered attention, arousal, and stress response. Additionally, this compound has been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of 2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is its selectivity for noradrenergic neurons. This allows researchers to study the effects of noradrenergic neuron depletion without affecting other neurons. Additionally, this compound is relatively easy to administer and has a well-established protocol for use in animal models.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the effects of this compound are not permanent. Over time, new noradrenergic neurons can be generated, which can limit the duration of the effects of this compound. Additionally, the effects of this compound can vary depending on the animal model used, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research involving 2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine. One area of interest is the role of noradrenergic neurons in addiction and substance abuse. Studies have shown that this compound can affect drug-seeking behavior in animal models, suggesting that noradrenergic neurons may play a role in addiction.
Another area of interest is the use of this compound in the treatment of neurodegenerative diseases. Some studies have suggested that noradrenergic neurons may be involved in the progression of diseases such as Alzheimer's and Parkinson's. This compound may be a useful tool for studying the role of these neurons in disease progression and for developing new treatments.
Conclusion
In conclusion, this compound is a useful research tool that is primarily used to study the role of noradrenergic neurons in the brain. Its selectivity for these neurons allows researchers to study their effects without affecting other neurons. This compound has several biochemical and physiological effects, including the depletion of norepinephrine in the brain. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research involving this compound.
合成法
2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine is synthesized by reacting piperidine with 4-(phenylsulfonyl)methylbenzoyl chloride. This reaction produces this compound as a white powder with a melting point of 132-134°C. The purity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
[4-(benzenesulfonylmethyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16-7-6-8-17(2)22(16)21(23)19-13-11-18(12-14-19)15-26(24,25)20-9-4-3-5-10-20/h3-5,9-14,16-17H,6-8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNVXMEWOIHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307996.png)
![N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B5308003.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5308008.png)
![N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308013.png)
![4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5308017.png)
acetate](/img/structure/B5308026.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}quinoline-8-carboxamide](/img/structure/B5308027.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5308034.png)
![N'-[1-(4-bromophenyl)ethylidene]bicyclo[6.1.0]non-4-ene-9-carbohydrazide](/img/structure/B5308041.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308043.png)
![3-{2-[(2-amino-2-oxoethyl)(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308057.png)


![3-(allylthio)-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5308082.png)